molecular formula C5H5ClN4 B12869196 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole

5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole

Cat. No.: B12869196
M. Wt: 156.57 g/mol
InChI Key: IINDEMLFOCIAHQ-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole is a heterocyclic compound that features a unique structure combining pyrazole and triazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolo[1,5-c]pyrimidine: Shares structural similarities and is also studied for its medicinal properties.

Uniqueness

5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole is unique due to its specific substitution pattern and the combination of pyrazole and triazole rings. This unique structure contributes to its distinct reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C5H5ClN4

Molecular Weight

156.57 g/mol

IUPAC Name

5-chloro-4-methyl-1H-pyrazolo[1,5-c]triazole

InChI

InChI=1S/C5H5ClN4/c1-3-4-2-7-9-10(4)8-5(3)6/h2,9H,1H3

InChI Key

IINDEMLFOCIAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NNN2N=C1Cl

Origin of Product

United States

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